(Z)-methyl 4-((7-((diethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
(Z)-methyl 4-((7-((diethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-derived compound featuring a conjugated system with a diethylamino-methyl group at position 7, a hydroxyl group at position 6, and a 3-oxo substituent on the benzofuran core. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties. The methyl benzoate moiety at position 4 enhances solubility and influences intermolecular interactions.
Properties
IUPAC Name |
methyl 4-[(Z)-[7-(diethylaminomethyl)-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-23(5-2)13-17-18(24)11-10-16-20(25)19(28-21(16)17)12-14-6-8-15(9-7-14)22(26)27-3/h6-12,24H,4-5,13H2,1-3H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWLEKZFBFZLT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 4-((7-((diethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic organic molecule that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups which are responsible for its biological activities. The core structure includes:
- A benzofuran moiety, known for various pharmacological effects.
- A diethylamino group that enhances lipophilicity and may influence receptor interactions.
- A benzoate ester, which is often linked to activity in drug formulations.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the benzofuran structure suggests potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and pathways .
- Antiviral Properties : Some derivatives of similar structures have shown antiviral activities, suggesting a potential for this compound to exhibit similar effects against viral infections .
In Vitro and In Vivo Studies
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations as low as 25 nM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The study demonstrated that treatment with the compound significantly lowered the levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .
Scientific Research Applications
The compound (Z)-methyl 4-((7-((diethylamino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit anticancer properties. The benzofuran structure is often associated with various pharmacological effects, including cytotoxicity against cancer cell lines. Studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells, making them promising candidates for further drug development.
Antimicrobial Properties
The diethylamino group may enhance the compound's interaction with microbial membranes, potentially leading to antimicrobial activity. Research into similar compounds suggests that modifications in the structure can lead to increased efficacy against bacterial strains, including resistant ones.
Neuropharmacological Applications
Given the presence of the diethylamino moiety, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Photonic Devices
The unique structural properties of this compound may allow it to be used in the development of photonic devices. Its ability to absorb and emit light can be harnessed in applications such as organic light-emitting diodes (OLEDs) and solar cells. Research into related compounds has demonstrated their utility in enhancing the efficiency of light conversion processes.
Sensors
The chemical properties of This compound may also lend themselves to sensor technology. Its reactivity could be exploited in the design of chemical sensors capable of detecting specific analytes through changes in fluorescence or conductivity.
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzofuran derivatives demonstrated significant anticancer activity against various cancer cell lines. The results indicated that modifications similar to those found in This compound led to enhanced potency compared to unmodified counterparts. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various benzofuran derivatives, it was found that compounds featuring amino groups exhibited increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that This compound could serve as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzodithiazine Derivatives
Compounds such as Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () share functional groups (e.g., methyl esters, hydroxyl substituents) but differ in core structure (benzodithiazine vs. benzofuran). Key comparisons include:
The benzodithiazine’s sulfonyl groups (SO₂) confer higher thermal stability and distinct electronic properties compared to the benzofuran’s oxo group .
Methyl Benzoate-Containing Compounds
Metsulfuron methyl ester (), a sulfonylurea herbicide, shares the methyl benzoate group but features a triazine core. Key differences:
The triazine core in enables herbicidal activity via acetolactate synthase inhibition, whereas the benzofuran core may favor photophysical or pharmaceutical applications .
Computational Predictions
The PBE0 density functional model () can predict the target compound’s electronic structure, such as HOMO-LUMO gaps or charge distribution, relative to benzodithiazines. For example, the benzofuran’s conjugated system may exhibit narrower bandgaps than sulfonyl-containing analogues, enhancing light absorption in optoelectronic applications .
Notes
- Synthesis Pathways: The target compound’s diethylamino and hydroxyl groups suggest a synthesis route involving hydroxybenzaldehyde intermediates (cf. ).
- Impurities : Related compounds like 3-hydroxybenzaldehyde () could arise during synthesis, necessitating chromatographic purification.
- Thermal Stability : The absence of sulfonyl groups may reduce decomposition temperatures compared to –2 compounds .
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
The synthesis requires precise control of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Maintain 60–80°C to balance reaction kinetics and minimize side-product formation .
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) promote condensation reactions critical for forming the benzofuran core .
- Monitoring : Use thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) to track progress. Confirm purity via ¹H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm for ester C=O). Diethylamino protons appear as a quartet (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl (≈3200 cm⁻¹) and ketone (≈1700 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 454.1) and fragmentation patterns .
Advanced: How can computational methods predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Use the PBE0 hybrid functional (parameter-free, combining exact exchange and generalized gradient approximation) to calculate:
- Molecular Dynamics Simulations : Model solvation effects in aqueous/DMSO environments to assess stability .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Variability : Standardize assay conditions (e.g., cell lines, pH, incubation time). For example, use HepG2 cells in DMEM (10% FBS) for cytotoxicity assays .
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., acetylcholinesterase IC₅₀) with cell-based viability assays (MTT) to confirm specificity .
- Molecular Docking : Compare binding poses in target proteins (e.g., COX-2) using AutoDock Vina to identify conflicting interactions .
Advanced: What reaction mechanisms govern the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ester bond cleavage via HPLC. Use pseudo-first-order kinetics to calculate degradation half-life .
- Isotope Labeling : Introduce ¹⁸O in the ester group to track hydrolysis pathways via mass spectrometry .
- pH-Dependent Reactivity : At acidic pH (e.g., 2.0), protonation of the diethylamino group reduces solubility, altering degradation rates .
Advanced: How does structural modification impact bioactivity compared to analogs?
Methodological Answer:
Comparative Analysis Table
| Compound | Key Modifications | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | Diethylamino, 6-OH substituents | COX-2 Inhibition: 12.3 µM | |
| (Z)-Ethyl analog [623116-38-1] | Ethylcarbamate, Cl substituent | Acetylcholinesterase: 8.7 µM | |
| 6-Methoxybenzofuran | Simpler benzofuran core | Antioxidant (EC₅₀: 45 µM) |
- Structure-Activity Relationship (SAR) : The diethylamino group enhances membrane permeability, while the 6-hydroxy moiety increases hydrogen-bonding with targets .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., over-oxidized benzofuran derivatives) .
- Optimized Workup : Perform column chromatography (silica gel, gradient elution from hexane to ethyl acetate) to isolate the Z-isomer from E-isomer byproducts .
- Kinetic Control : Lower reaction temperature (40°C) during the condensation step to favor Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
